

inter-laboratory comparison of (2,5-dichlorophenyl)methanol characterization

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Compound of Interest

Compound Name: (2,5-dichlorophenyl)methanol

Cat. No.: B146531

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An Inter-Laboratory Comparison for the Characterization of **(2,5-dichlorophenyl)methanol**

Introduction

(2,5-dichlorophenyl)methanol is a key starting material and intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its purity and complete characterization are critical to ensure the quality, safety, and efficacy of the final drug product. This guide presents a comparative analysis of results from a hypothetical inter-laboratory study designed to assess the state of analytical methodology for this compound. The data herein is intended to provide researchers, scientists, and drug development professionals with a framework for evaluating and implementing robust characterization protocols.

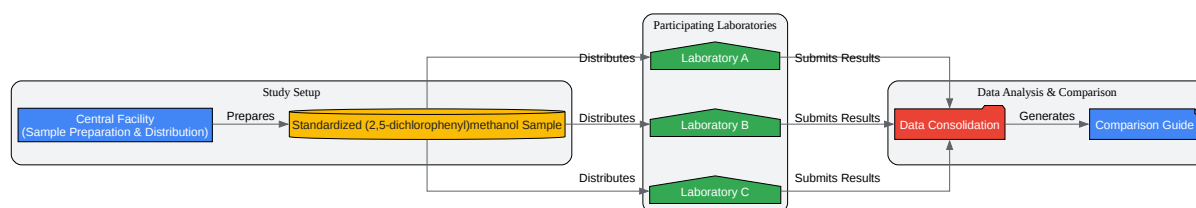
Physicochemical Properties

A summary of the key physicochemical properties of **(2,5-dichlorophenyl)methanol** is provided below.

Property	Value
Molecular Formula	C ₇ H ₆ Cl ₂ O
Molecular Weight	177.03 g/mol
Appearance	White to off-white crystalline solid
Melting Point	74-77 °C
Boiling Point	273 °C (decomposes)
Solubility	Insoluble in water, soluble in methanol, ethanol, and dichloromethane

Inter-Laboratory Study Design

A standardized sample of **(2,5-dichlorophenyl)methanol** was distributed to three independent laboratories (Lab A, Lab B, and Lab C). Each laboratory was instructed to perform a series of pre-defined analytical tests to determine the identity, purity, and thermal properties of the compound. The objective was to assess the reproducibility and consistency of results when using common analytical techniques.



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Figure 1: Workflow of the inter-laboratory comparison study.

Comparative Data Analysis

The following tables summarize the quantitative data obtained from the participating laboratories for purity assessment by High-Performance Liquid Chromatography (HPLC), impurity profiling by Gas Chromatography-Mass Spectrometry (GC-MS), and thermal analysis by Differential Scanning Calorimetry (DSC).

Purity Assessment by HPLC

Table 1: HPLC Purity Data

Laboratory	Purity (%)	Retention Time (min)	Major Impurity (%)
Lab A	99.85	5.21	0.08
Lab B	99.79	5.25	0.11
Lab C	99.88	5.19	0.07
Mean	99.84	5.22	0.09
Std. Dev.	0.046	0.031	0.021

Impurity Profiling by GC-MS

Table 2: GC-MS Impurity Profile

Laboratory	Impurity 1 ID	Impurity 1 Area (%)	Impurity 2 ID	Impurity 2 Area (%)
Lab A	2,5-dichlorobenzaldehyde	0.06	Isomer X	0.02
Lab B	2,5-dichlorobenzaldehyde	0.09	Isomer X	0.03
Lab C	2,5-dichlorobenzaldehyde	0.05	Isomer X	0.02
Mean	-	0.07	-	0.023
Std. Dev.	-	0.021	-	0.006

Thermal Analysis by DSC

Table 3: DSC Thermal Analysis Data

Laboratory	Onset of Melting (°C)	Peak Melting Point (°C)
Lab A	74.2	75.8
Lab B	74.5	76.1
Lab C	74.1	75.6
Mean	74.3	75.8
Std. Dev.	0.21	0.25

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

High-Performance Liquid Chromatography (HPLC)

- System: Agilent 1260 Infinity II or equivalent
- Column: C18, 4.6 x 150 mm, 5 μ m
- Mobile Phase: Acetonitrile:Water (60:40 v/v)
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 $^{\circ}$ C
- Detection: UV at 220 nm
- Injection Volume: 10 μ L
- Sample Preparation: 1 mg/mL in mobile phase

Gas Chromatography-Mass Spectrometry (GC-MS)

- System: Agilent 7890B GC with 5977A MSD or equivalent
- Column: HP-5ms, 30 m x 0.25 mm, 0.25 μ m
- Carrier Gas: Helium at 1.2 mL/min
- Inlet Temperature: 250 $^{\circ}$ C
- Oven Program: Start at 100 $^{\circ}$ C, hold for 2 min, ramp to 280 $^{\circ}$ C at 15 $^{\circ}$ C/min, hold for 5 min
- MS Source Temperature: 230 $^{\circ}$ C
- MS Quadrupole Temperature: 150 $^{\circ}$ C
- Mass Range: 40-450 amu
- Sample Preparation: 1 mg/mL in Dichloromethane

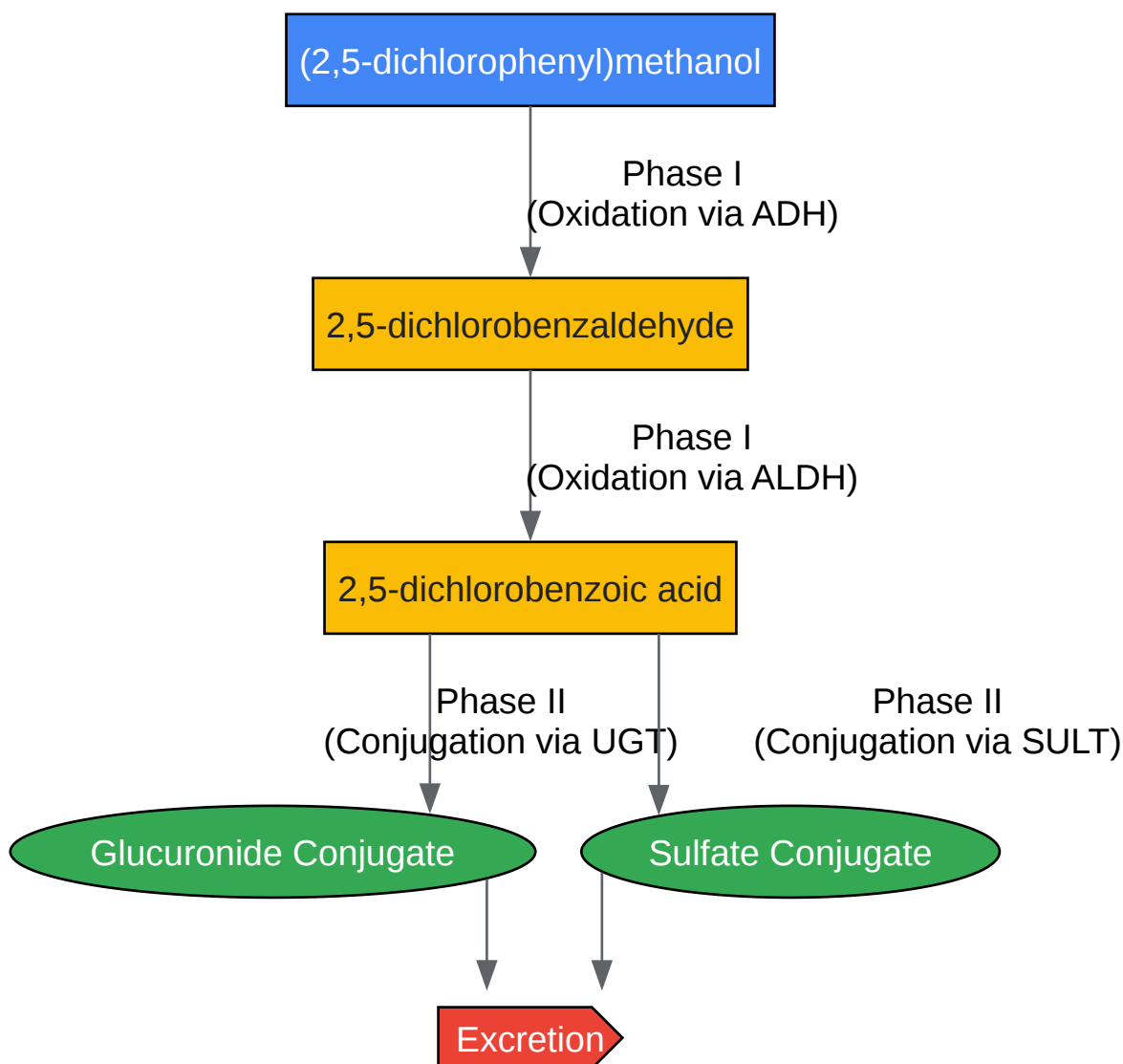
Differential Scanning Calorimetry (DSC)

- System: TA Instruments Q2000 or equivalent

- Sample Pan: Tzero Aluminum hermetic pans
- Sample Weight: 3-5 mg
- Temperature Program: Equilibrate at 25 °C, ramp to 100 °C at 10 °C/min
- Purge Gas: Nitrogen at 50 mL/min

Potential Metabolic Pathway

While **(2,5-dichlorophenyl)methanol** is primarily an intermediate, understanding its potential metabolic fate is crucial for toxicological assessment. The diagram below illustrates a hypothetical metabolic pathway involving oxidation and conjugation.



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Figure 2: Hypothetical metabolic pathway of **(2,5-dichlorophenyl)methanol**.

Conclusion

The inter-laboratory comparison demonstrates a high degree of consistency in the characterization of **(2,5-dichlorophenyl)methanol** across the participating laboratories. The minor variations observed in purity and thermal analysis data fall within acceptable limits for pharmaceutical development. The standardized protocols provided in this guide serve as a robust baseline for the analytical control of this important chemical intermediate. Adherence to these or similarly validated methods is essential for ensuring product quality and consistency in drug manufacturing.

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